4-Pyrimidinamine, 6-ethenyl-N,N-dimethyl-2-(methylthio)-
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Overview
Description
N,N-Dimethyl-2-(methylthio)-6-vinylpyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a dimethylamino group, a methylthio group, and a vinyl group attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(methylthio)-6-vinylpyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Addition of the Methylthio Group: The methylthio group can be added through a nucleophilic substitution reaction using a methylthiol reagent.
Vinylation: The vinyl group can be introduced through a Heck reaction or a similar vinylation process.
Industrial Production Methods
Industrial production of N,N-Dimethyl-2-(methylthio)-6-vinylpyrimidin-4-amine may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity while reducing reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(methylthio)-6-vinylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The vinyl group can be reduced to an ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various electrophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted pyrimidines.
Substitution: Various substituted pyrimidines depending on the electrophile used.
Scientific Research Applications
N,N-Dimethyl-2-(methylthio)-6-vinylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(methylthio)-6-vinylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The dimethylamino and methylthio groups can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The vinyl group may also play a role in its reactivity and interaction with biological targets.
Comparison with Similar Compounds
N,N-Dimethyl-2-(methylthio)-6-vinylpyrimidin-4-amine can be compared with other similar compounds such as:
N,N-Dimethyl-2-(methylthio)pyrimidin-4-amine: Lacks the vinyl group, which may affect its reactivity and biological activity.
N,N-Dimethyl-2-(methylthio)-6-ethylpyrimidin-4-amine: Has an ethyl group instead of a vinyl group, which may influence its chemical properties and applications.
N,N-Dimethyl-2-(methylthio)-6-phenylpyrimidin-4-amine:
Properties
CAS No. |
920490-06-8 |
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Molecular Formula |
C9H13N3S |
Molecular Weight |
195.29 g/mol |
IUPAC Name |
6-ethenyl-N,N-dimethyl-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C9H13N3S/c1-5-7-6-8(12(2)3)11-9(10-7)13-4/h5-6H,1H2,2-4H3 |
InChI Key |
AAXJIMWLUUMSLD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1)C=C)SC |
Origin of Product |
United States |
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